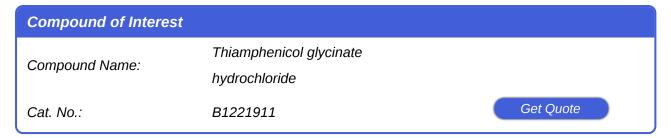


# Thiamphenicol Glycinate Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Thiamphenicol glycinate hydrochloride is a broad-spectrum antibiotic, a derivative of thiamphenicol, and a member of the phenicol class. Its efficacy against a wide range of Grampositive and Gram-negative bacteria has positioned it as a significant agent in the treatment of respiratory tract infections. This technical guide provides a detailed overview of the fundamental physicochemical properties, mechanism of action, antibacterial spectrum, and relevant experimental protocols for thiamphenicol glycinate hydrochloride. The information is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.

## **Physicochemical Properties**

**Thiamphenicol glycinate hydrochloride** is the hydrochloride salt of the glycinate ester of thiamphenicol. This formulation enhances the aqueous solubility of the parent compound, thiamphenicol, making it suitable for parenteral administration.

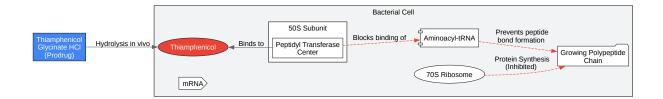


Property	Data
Molecular Formula	C14H19Cl3N2O6S
Molecular Weight	449.7 g/mol
CAS Registry Number	2611-61-2

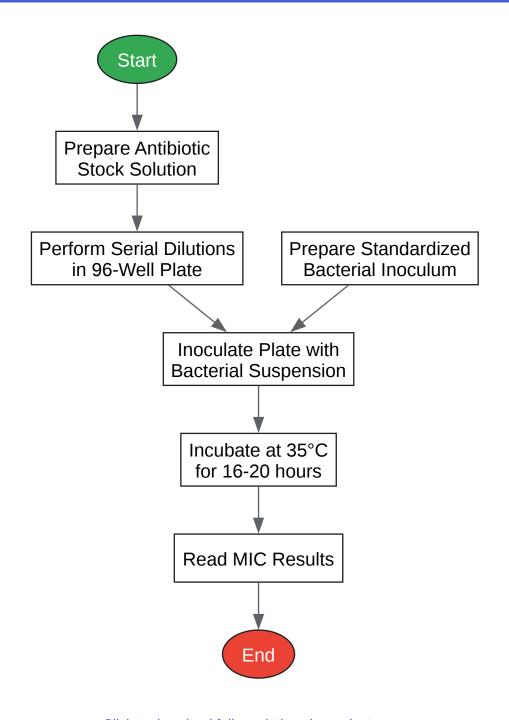
## **Mechanism of Action**

Thiamphenicol glycinate hydrochloride is a prodrug that is rapidly hydrolyzed in the body to its active form, thiamphenicol. The primary mechanism of action of thiamphenicol is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding action obstructs the binding of aminoacyl-tRNA to the ribosome, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This bacteriostatic action effectively stops bacterial growth and replication.[1]









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## References



- 1. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
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